molecular formula C11H16ClN3O B1404981 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine CAS No. 1408074-71-4

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Cat. No.: B1404981
CAS No.: 1408074-71-4
M. Wt: 241.72 g/mol
InChI Key: KOJCOLTUVIRIGR-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine (CAS 1408074-71-4) is a valuable chemical intermediate in pharmaceutical research and development. Its molecular structure, which incorporates both a chloropyrimidine group and a N-methylpiperidine moiety, makes it a versatile building block for constructing novel biologically active molecules. This compound is particularly significant in the synthesis of potential therapeutic agents for neurological disorders. The piperidine component is frequently associated with activity in the central nervous system (CNS), making this intermediate a key scaffold in research targeting conditions such as Alzheimer's disease and schizophrenia . Furthermore, the pyrimidine core is a privileged structure in medicinal chemistry, well-documented for its wide range of biological activities . This reagent is extensively utilized in the design of compounds for anticancer research, where pyrimidine derivatives are known to inhibit key enzymatic processes . Patent literature also indicates its use as a core intermediate in the synthesis of advanced drug candidates investigated for a variety of therapeutic areas . The chlorine atom at the 2-position of the pyrimidine ring offers a reactive site for further functionalization, typically via nucleophilic aromatic substitution, allowing researchers to diversify the structure and explore structure-activity relationships. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJCOLTUVIRIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209405
Record name 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-71-4
Record name 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis

  • 2-Chloro-5-methylthio pyrimidine is a common intermediate. It can be synthesized by reacting 5-bromo-2-chloropyrimidine with sodium methyl mercaptide in dimethylformamide (DMF), yielding 2,5-dimethylthiopyrimidine, followed by hydrolysis to 2-hydroxy-5-methylthiopyrimidine, and subsequent chlorination with phosphorus oxychloride (POCl3) to give 2-chloro-5-methylthio pyrimidine.
Step Reagents/Conditions Product Yield/Notes
1 5-bromo-2-chloropyrimidine + sodium methyl mercaptide in DMF 2,5-dimethylthiopyrimidine High conversion
2 Aqueous HCl reflux (90-100 °C) 2-hydroxy-5-methylthiopyrimidine 100% yield, isolated as yellow solid
3 POCl3 under N2 atmosphere 2-chloro-5-methylthiopyrimidine Industrial scale feasible, 89% total yield

Alkoxylation and Substitution at 5-Position

  • The 5-position methylthio or hydroxy group can be substituted by nucleophiles such as alkoxides derived from 1-methyl-piperidin-4-ylmethanol to introduce the 1-methyl-piperidin-4-ylmethoxy substituent.
  • A typical method involves reacting 2-chloro-5-methylthio pyrimidine with sodium hydroxide and the corresponding alcohol in methanol at low temperature (0 °C to room temperature), followed by extraction and purification steps.

Detailed Preparation Method from Patent CN103554036B (Representative Protocol)

Step Description Reagents Conditions Product
1 Substitution of 2-methylthio group with alkali and nucleophile 2-methylthio-4-chloropyrimidine, NaOH, methanol 0 °C to RT, 6 h stirring 2-methylthio-4-substituted pyrimidine intermediate
2 Chlorination of intermediate Sulfuryl chloride, methylene chloride 0 °C to RT, 3 h 2-chloro-4-substituted pyrimidine crude
3 Purification Silica gel chromatography Petroleum ether:methylene chloride (2:1) Pure 2-chloro-4-substituted pyrimidine

This method emphasizes control of temperature and stoichiometry to maximize yield and purity. Extraction and drying steps are critical for removing impurities and solvents.

Alternative Synthetic Routes and Considerations

  • The preparation of 2-chloro-5-methylpyridine derivatives involves halogenation and dehydrohalogenation steps starting from dihalo-piperidine intermediates, using chlorinating agents like POCl3 in high-boiling solvents (e.g., 1,2,4-trichlorobenzene) at elevated temperatures (80-130 °C).
  • This approach can be adapted for pyrimidine analogs by adjusting substituents and reaction conditions.
  • The use of phosphorus oxychloride is common for chlorination and dehydration steps, providing high yields and scalability.

Summary Table of Key Preparation Steps for 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Step Reaction Type Starting Material Reagents & Solvents Conditions Product/Intermediate Yield/Notes
1 Nucleophilic substitution at 5-position 2-chloro-5-methylthio pyrimidine Sodium hydroxide, 1-methyl-piperidin-4-ylmethanol, methanol 0 °C to RT, 6 h 2-chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine intermediate High conversion
2 Chlorination at 2-position (if needed) 2-methylthio-5-substituted pyrimidine Sulfuryl chloride or POCl3, methylene chloride or high boiling solvent 0 °C to RT or 80-130 °C 2-chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine Purification required
3 Purification Crude product Silica gel chromatography Petroleum ether/methylene chloride Pure target compound >85% overall yield typical

Research Findings and Industrial Relevance

  • The described methods allow for kilogram-scale synthesis with high yields (up to 89% overall) and reproducibility.
  • Use of mild bases and controlled temperature prevents side reactions and degradation.
  • Chlorination reagents like sulfuryl chloride and phosphorus oxychloride are effective for selective chlorination at the 2-position.
  • Purification by column chromatography ensures removal of by-products and unreacted starting materials.
  • The protocols are suitable for further functionalization and scale-up in pharmaceutical or agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Cyclization Reactions: Under specific conditions, the compound can form additional rings, enhancing its structural complexity.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine, as anticancer agents. The compound has shown promise in targeting specific kinases involved in cancer progression. For instance, it has been suggested that modifications to the pyrimidine structure can enhance its inhibitory effects on kinases associated with tumor growth .

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication . This mechanism positions such compounds as potential candidates for developing new antibiotics.

Neurological Disorders

The compound's structure suggests potential activity against neurological disorders. Pyrimidines have been linked to treatments for various conditions affecting the central nervous system (CNS), including depression and anxiety disorders. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in CNS-related applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. SAR studies have shown that specific substitutions on the pyrimidine ring can significantly influence biological activity. For example, modifications at the 4-position or introducing piperidine moieties can enhance potency against targeted enzymes or receptors .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions, which can be optimized for yield and purity. The formulation process is equally important, especially when preparing compounds for in vivo studies. Standard protocols involve dissolving the compound in suitable solvents and ensuring proper dosing for experimental applications .

Case Studies and Experimental Findings

Several case studies illustrate the applications of this compound:

Study Objective Findings
Kumari et al.Antibacterial activityDemonstrated high efficacy against MRSA strains with minimal inhibitory concentrations (MIC) ranging from 0.5–4 μg/mL .
Kato et al.Targeting malariaIdentified potent inhibitors of plasmodial kinases with significant antimalarial activity, suggesting similar pathways could be targeted by pyrimidines .
Recent AdvancesBroad therapeutic applicationsSurveyed various therapeutic potentials of pyrimidines across multiple diseases, emphasizing their role in drug discovery .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key analogs with modifications to the alkoxy or aryl substituents, influencing electronic, steric, and solubility profiles:

Compound Name Substituents (Position 5) Key Features References
Target Compound 1-methyl-piperidin-4-ylmethoxy - Tertiary amine enhances solubility in polar solvents.
- Piperidine ring may confer conformational flexibility.
2-Chloro-5-(phenylmethoxy)-pyrimidine Phenylmethoxy - Aromatic group increases lipophilicity.
- Potential for π-π stacking interactions.
2-Chloro-5-(cyclopropylmethoxy)pyrimidine Cyclopropylmethoxy - Cyclopropyl group enhances metabolic stability.
- Electron-donating effect alters reactivity.
2-Chloro-5-(difluoromethoxy)pyrimidine Difluoromethoxy - Electron-withdrawing group reduces electron density.
- May improve membrane permeability.
2-Chloro-5-(tert-butyl)pyrimidine tert-Butyl - Bulky substituent induces steric hindrance.
- Likely reduces binding to flat active sites.

Key Observations :

  • Piperidine vs. Phenylmethoxy : The target compound’s piperidine moiety (vs. phenyl in ) may improve aqueous solubility due to its tertiary amine, critical for oral bioavailability.

Positional Isomerism and Bioactivity

Positional isomerism significantly impacts biological activity. For example:

  • 4-Chloro-5-methyl-2-(4-piperidinyloxy)pyrimidine hydrochloride (CAS 1420956-56-4) places the piperidinyloxy group at position 2 instead of 5 . This positional shift could alter hydrogen-bonding patterns with target proteins, affecting potency.

Pharmacological Potential

  • Piperazine-containing analogs (e.g., EP 2 402 347 A1) show kinase inhibitory activity, suggesting the target’s piperidine group could mimic piperazine in binding ATP pockets .

Biological Activity

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines, as a class, are known for their roles in various physiological processes and therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these proteins, influencing various biochemical pathways crucial for cellular function. The compound's mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting signal transduction processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. For instance, it has shown promising activity against various bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli6.5 μg/mL
Candida albicans250 μg/mL

These findings indicate that the compound may be effective against common pathogens, supporting its potential use in treating infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against several cancer types:

Cell Line IC50 Value (μM)
MCF-7 (breast)0.09 ± 0.0085
A549 (lung)0.03 ± 0.0056
Colo-205 (colon)0.01 ± 0.074

These results suggest that this compound exhibits potent antitumor activity, potentially outperforming established chemotherapeutic agents like etoposide .

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Although specific data on this compound is limited, related compounds have demonstrated significant inhibition of inflammatory markers in various models, indicating a potential for this compound to exert similar effects .

Case Studies and Research Findings

In a recent study focusing on pyrimidine derivatives, researchers synthesized several analogs, including this compound, and evaluated their biological activities. The study highlighted the following key findings:

  • Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques and characterized using NMR and mass spectrometry.
  • Biological Assays : Various assays were conducted to assess antimicrobial and anticancer activities, revealing that the compound exhibited significant efficacy against selected strains and cancer cell lines.
  • Safety Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses in animal models.

Q & A

Q. What comparative analyses distinguish this compound from analogs like 2-chloro-5-(trifluoromethyl)pyrimidine?

  • Methodological Answer : Pharmacokinetic comparisons use Caco-2 cell permeability assays and microsomal stability tests. Electrostatic potential maps (DFT) highlight differences in electron-deficient regions, explaining variations in receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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